Product packaging for Desmethyl Ofloxacin Hydrochloride(Cat. No.:)

Desmethyl Ofloxacin Hydrochloride

Cat. No.: B562867
M. Wt: 383.8 g/mol
InChI Key: IOFZKWNXVPUJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Desmethyl Ofloxacin (B1677185) Hydrochloride as a Fluoroquinolone Metabolite

Desmethyl Ofloxacin Hydrochloride is one of the principal metabolites of Ofloxacin, a second-generation fluoroquinolone antibiotic. medchemexpress.comresearchgate.net Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents. wikipedia.org The metabolic conversion of Ofloxacin in the body leads to the formation of Desmethyl Ofloxacin and Ofloxacin N-oxide. researchgate.netnih.govacademicjournals.org This process primarily occurs in the liver at the piperazinyl moiety of the Ofloxacin molecule. researchgate.net Specifically, Desmethyl Ofloxacin is formed through the N-demethylation of Ofloxacin. tandfonline.com

While Ofloxacin is largely excreted unchanged in the urine, a small fraction, typically less than 5% of the administered dose, is recovered as its metabolites, including Desmethyl Ofloxacin. nih.govacademicjournals.orgfda.gov

Research Significance of this compound as a Metabolite

Furthermore, the presence and concentration of metabolites like Desmethyl Ofloxacin are important considerations in drug safety and efficacy evaluations. ontosight.ai Analytical methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, have been developed for the sensitive and specific detection of Desmethyl Ofloxacin in biological fluids like urine and serum. ontosight.ainih.govnih.govoup.com These methods are essential for detailed pharmacokinetic studies and for monitoring drug metabolism in various patient populations, including those with renal impairment where the excretion of both the parent drug and its metabolites may be altered. nih.govoup.com

The characterization of Desmethyl Ofloxacin also contributes to the broader understanding of fluoroquinolone metabolism in general. This knowledge can be applied to environmental studies, tracking the fate and potential ecological impact of these widely used antibiotics and their transformation products. smolecule.com

Historical Perspective of Ofloxacin Metabolism Research Leading to Desmethyl Ofloxacin Identification

Early research into the pharmacokinetics of Ofloxacin in the 1980s was instrumental in identifying its metabolites. A pivotal 1986 study involving rats, dogs, and monkeys was among the first to isolate and identify the metabolites of Ofloxacin from excreta. tandfonline.com In this study, researchers administered 14C-labeled Ofloxacin and subsequently identified three metabolites using techniques such as thin-layer chromatography (TLC), ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. tandfonline.com

The identified metabolites were the ester glucuronide of ofloxacin (M-1), desmethyl ofloxacin (M-3), and ofloxacin N-oxide (M-4), with unchanged ofloxacin being M-2. tandfonline.com This foundational work concluded that Ofloxacin is metabolized through O-acyl glucuronidation, N-demethylation, and N-oxidation. tandfonline.com Subsequent studies in humans confirmed that Desmethyl Ofloxacin and Ofloxacin N-oxide are the two primary metabolites found in human urine, albeit at low concentrations. researchgate.netacademicjournals.org These early investigations laid the groundwork for our current understanding of Ofloxacin's metabolic fate and the significance of Desmethyl Ofloxacin within that process.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource(s)
Formal Name 9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, monohydrochloride caymanchem.com
Alternate Names N-Desmethyl ofloxacin; 9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid scbt.com
CAS Number 402930-70-5 caymanchem.com
Molecular Formula C₁₇H₁₈FN₃O₄ • HCl caymanchem.com
Formula Weight 383.8 g/mol caymanchem.comscbt.com
Purity ≥98% caymanchem.com
Formulation A solid caymanchem.com
Solubility Slightly soluble in PBS (pH 7.2) caymanchem.com
λmax 294 nm caymanchem.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19ClFN3O4 B562867 Desmethyl Ofloxacin Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFZKWNXVPUJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Derivatization of Desmethyl Ofloxacin Hydrochloride

Strategies for the Chemical Synthesis of Desmethyl Ofloxacin (B1677185) Hydrochloride

The chemical synthesis of Desmethyl Ofloxacin Hydrochloride primarily revolves around the construction of the core tricyclic quinolone system and the subsequent introduction of the piperazine (B1678402) ring. The most prevalent strategy involves a nucleophilic aromatic substitution reaction.

This approach utilizes a key precursor, the tricyclic benzoxazine (B1645224) core, and reacts it with piperazine. nih.gov This method stands in contrast to the synthesis of Ofloxacin, which employs N-methylpiperazine as the reactant. The reaction involves the displacement of a fluorine atom at the C-7 position of the quinolone ring by one of the nitrogen atoms of piperazine. nih.govagriculturejournals.cz

Several synthesis methods documented for Ofloxacin and its levo-isomer, Levofloxacin (B1675101), can be adapted for producing the desmethyl analog. For instance, "one-pot" synthesis procedures have been developed that streamline the process from a carboxylic ester precursor to the final product. google.com In such a synthesis, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then reacted with the appropriate piperazine derivative. google.com By substituting piperazine for N-methylpiperazine in these established protocols, Desmethyl Ofloxacin can be efficiently produced. Chinese patents also describe the synthesis of Ofloxacin by reacting the core benzoxazine carboxylic acid with N-methylpiperazine in water, a method that can be directly modified for Desmethyl Ofloxacin synthesis. google.com

While it is primarily known as a metabolite formed in the body, these chemical synthesis routes are crucial for producing the compound in a laboratory setting for research and as a starting material for further derivatization. smolecule.com

Precursor Chemistry and Reaction Mechanisms in this compound Synthesis

The successful synthesis of this compound is dependent on two key precursors. The core of the molecule is a complex tricyclic structure, while the piperazine moiety provides a crucial site for interaction with bacterial enzymes. nih.gov

The foundational precursor is 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de] smolecule.comnih.govbenzoxazine-6-carboxylic acid , or its corresponding ester. nih.govgoogle.com This molecule contains the essential quinolone ring, the carboxylic acid group required for antibacterial activity, and a fluorine atom at the C-7 position which serves as an excellent leaving group. agriculturejournals.cz The second critical precursor is piperazine . nih.gov

The reaction mechanism is a nucleophilic aromatic substitution . The nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electron-deficient C-7 carbon of the quinolone ring. This leads to the displacement of the fluoride (B91410) ion and the formation of a new carbon-nitrogen bond, attaching the piperazine ring to the core structure. nih.govagriculturejournals.cz The final step typically involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Precursor NameRole in SynthesisKey Structural Features
9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de] smolecule.comnih.govbenzoxazine-6-carboxylic acidCore structural backboneTricyclic system with a C-7 fluorine leaving group and a C-6 carboxylic acid. nih.govgoogle.com
PiperazineNucleophilic reagentA six-membered heterocyclic amine that attaches to the C-7 position. nih.gov

Derivatization Approaches for Structure-Activity Relationship Investigations of this compound Analogs

This compound is not only a metabolite but also a valuable starting material for creating novel fluoroquinolone analogs to probe structure-activity relationships (SAR). The secondary amine on its piperazine ring provides a reactive site for further chemical modification, which is blocked in the parent Ofloxacin molecule. nih.govresearchgate.net

Research has demonstrated that N-desmethyl levofloxacin (the pure S-enantiomer of desmethyl ofloxacin) can be used as a key intermediate for the synthesis of new derivatives. nih.gov In one such study, N-desmethyl levofloxacin was reacted with various substituted thienylethyl bromide derivatives. nih.gov This nucleophilic reaction creates a new series of analogs with modified substituents on the piperazine nitrogen.

These SAR investigations have yielded critical insights:

The removal of the N-methyl group, resulting in Desmethyl Ofloxacin, generally leads to a significant reduction in antibacterial potency compared to Ofloxacin. asm.org This highlights the importance of the N-methyl substituent for optimal interaction with bacterial DNA gyrase. asm.org

Despite the lower activity of the desmethyl scaffold itself, further derivatization at the newly available nitrogen can restore or even enhance potency against specific bacterial strains. The study involving thienylethyl moieties found that some new derivatives exhibited superior activity against Gram-positive bacteria compared to N-desmethyl levofloxacin, and in some cases, were equal to or better than the parent levofloxacin. nih.gov

This line of research underscores that the C-7 piperazine substituent is a critical domain for modulating the antibacterial spectrum and selectivity of the quinolone class of antibiotics. nih.gov

Compound/AnalogModification from Desmethyl OfloxacinSummary of SAR Finding
N-Desmethyl Ofloxacin / N-Desmethyl LevofloxacinBase compound (H on piperazine nitrogen)Reduced antibacterial activity compared to Ofloxacin/Levofloxacin, indicating the importance of the N-methyl group. asm.org
9-fluoro-10-(4-(2-(hydroxyimino)-2-(thiophen-3-yl) ethyl)piperazin-1-yl)-3-methyl-7-oxo-3,7-dihydro-2H- smolecule.comnih.govoxazino[2,3,4-ij]Quinoline-6-carboxylic AcidAddition of a functionalized thienylethyl group to the piperazine nitrogenShowed superior activity against Gram-positive bacteria, in some cases better than levofloxacin. nih.gov
9-fluoro-10-(4-(2-(methoxyimino)-2-(thiophen-3-yl)ethyl)piperazin-1-yl)-3-methyl-7-oxo-3,7-dihydro-2H- smolecule.comnih.govoxazino[2,3,4-Ij]quinoline-6-Carboxylic acidAddition of a different functionalized thienylethyl group to the piperazine nitrogenAlso demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting how modifications at this site can tune the activity spectrum. nih.gov

Metabolic Biotransformation and Pathways of Ofloxacin Yielding Desmethyl Ofloxacin

The metabolism of ofloxacin (B1677185) in the body leads to the formation of several metabolites, including desmethyl ofloxacin. nih.gov This biotransformation primarily occurs through enzymatic processes that modify the chemical structure of ofloxacin.

Enzymatic Demethylation Processes in Ofloxacin Metabolism Leading to Desmethyl Ofloxacin Formation

The creation of desmethyl ofloxacin from ofloxacin is a phase I metabolic reaction. sci-hub.se This process involves the removal of a methyl group from the piperazinyl ring of the ofloxacin molecule. ontosight.ai

The primary enzymes responsible for the N-demethylation of ofloxacin are part of the cytochrome P450 (CYP450) superfamily of enzymes. biosynth.comsci-hub.se While in vitro studies have shown that certain fluoroquinolones can inhibit specific CYP450 isozymes, ofloxacin appears to have a minimal effect on the metabolism of other drugs, suggesting a more limited interaction with this enzyme system. nih.govscispace.com Research in plant and fungal systems has also pointed to the involvement of cytochrome P450-dependent N-demethylation in the breakdown of compounds similar to ofloxacin. sci-hub.se

N-demethylation is a type of oxidation reaction. In the case of ofloxacin, the process involves the enzymatic removal of a methyl group from a nitrogen atom within the piperazine (B1678402) ring. This biochemical alteration results in the formation of desmethyl ofloxacin. ontosight.aiacs.orgnih.govresearchgate.net

Quantitative Analysis of Desmethyl Ofloxacin Formation in Biotransformation Studies

Studies analyzing the excretion of ofloxacin and its metabolites have provided quantitative data on the formation of desmethyl ofloxacin. Following oral or intravenous administration of ofloxacin, a small percentage is recovered in the urine as desmethyl ofloxacin. For instance, after a 200 mg oral or intravenous dose, approximately 3.0% to 3.2% of the dose is excreted as desmethyl ofloxacin within 24 hours. asm.org Other research indicates that less than 5% of an administered dose is recovered in the urine as the desmethyl metabolite. wikipedia.orgacademicjournals.org

Urinary Excretion of Ofloxacin Metabolites after a 200 mg Dose

Administration RouteUnchanged Ofloxacin (% of dose)Desmethyl Ofloxacin (% of dose)Ofloxacin N-oxide (% of dose)
Oral73.6 ± 7.33.0 ± 0.801.0 ± 0.20
Intravenous77.0 ± 8.23.2 ± 0.61Not Reported

Data sourced from a pharmacokinetic study. asm.org

Comparative Metabolic Profiles: Desmethyl Ofloxacin versus Other Ofloxacin Metabolites (e.g., Ofloxacin N-oxide)

In addition to desmethyl ofloxacin, another notable metabolite of ofloxacin is ofloxacin N-oxide. nih.govacademicjournals.org Both are formed through metabolic processes, but in different quantities. Studies have shown that the amount of desmethyl ofloxacin excreted in urine is generally higher than that of ofloxacin N-oxide. asm.org For example, following a 200 mg oral dose, about 3.0% is excreted as desmethyl ofloxacin, while only 1.0% is excreted as ofloxacin N-oxide. asm.org It is worth noting that desmethyl ofloxacin retains some antibacterial activity, although it is less potent than the parent drug, ofloxacin. mdpi.comnih.gov In contrast, ofloxacin N-oxide is considered to have minimal antibacterial activity. mdpi.com

Influences on Ofloxacin Demethylation Rates and Extent in Model Systems

Several factors can influence the rate and extent of ofloxacin demethylation in experimental models. In studies involving microbial degradation, environmental conditions such as temperature and pH have been shown to significantly affect the breakdown of ofloxacin. nih.gov For instance, a novel Bacillus strain demonstrated optimal ofloxacin degradation at 30°C and a pH of 7.0. nih.govfrontiersin.org The presence of other substances can also play a role. In photocatalytic degradation studies, the process was influenced by various water quality constituents. acs.orgnih.govresearchgate.net Furthermore, in vitro studies using human liver microsomes have been developed to investigate the inhibitory effects of different fluoroquinolones on drug metabolism, providing a model to screen for potential drug interactions. nih.gov

Molecular and Cellular Pharmacological Activity of Desmethyl Ofloxacin Hydrochloride

Comparative Analysis of Antibacterial Activity Spectrum of Desmethyl Ofloxacin (B1677185) against Select Microbial Strains

The antibacterial efficacy of Desmethyl Ofloxacin is demonstrably lower than that of Ofloxacin. nih.govnih.gov This reduced potency is evident in its activity against a range of microbial strains.

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. Studies have shown that Desmethyl Ofloxacin possesses significant antimicrobial activity, though it is less potent than Ofloxacin. nih.govnih.gov While specific MIC values for Desmethyl Ofloxacin against a wide array of bacteria are not extensively documented in publicly available research, the general consensus is that its MICs are higher than those of Ofloxacin for the same bacterial strains.

For context, the MICs for the parent drug, Ofloxacin, have been established for various quality control organisms. For instance, the acceptable MIC ranges for Ofloxacin are 0.03 to 0.06 µg/mL for Escherichia coli ATCC 25922, 0.12 to 0.5 µg/mL for Staphylococcus aureus ATCC 29213, and 1.0 to 4.0 µg/mL for Pseudomonas aeruginosa ATCC 27853 and Enterococcus faecalis ATCC 29212. nih.gov It is anticipated that the MIC values for Desmethyl Ofloxacin would be higher, indicating reduced antibacterial activity.

The diminished antibacterial potency of Desmethyl Ofloxacin compared to Ofloxacin can be attributed to structural modifications. The removal of the methyl group from the piperazinyl substituent at the C-7 position likely alters the molecule's interaction with its primary bacterial targets, DNA gyrase and topoisomerase IV. This structural change may affect the drug's binding affinity to these enzymes, leading to less efficient inhibition of DNA replication and, consequently, reduced antibacterial efficacy. nih.gov

Interactions with Bacterial Topoisomerase II (DNA Gyrase) and Topoisomerase IV

The primary mechanism of action for fluoroquinolone antibiotics like Ofloxacin and its metabolites involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. mdpi.commdpi.com By stabilizing the complex formed between these enzymes and DNA, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. mdpi.comcardiff.ac.uk

While direct binding affinity studies for Desmethyl Ofloxacin are not widely published, inferences can be drawn from the behavior of its parent compound, Ofloxacin. Fluoroquinolones bind to the enzyme-DNA complex, and this interaction is critical for their antibacterial activity. mdpi.com The structural difference in Desmethyl Ofloxacin, specifically the absence of the N-methyl group on the piperazine (B1678402) ring, could potentially reduce its binding affinity to DNA gyrase and topoisomerase IV. This is because the substituents on the quinolone core play a significant role in the drug's interaction with the target enzymes and the DNA. nih.gov The reduced potency of Desmethyl Ofloxacin strongly suggests a weaker interaction with this enzyme-DNA complex compared to Ofloxacin. nih.gov

The bactericidal action of fluoroquinolones stems from their ability to trap the topoisomerase-DNA cleavage complex. cardiff.ac.uknih.gov This stabilization prevents the re-ligation of the cleaved DNA strands, leading to lethal double-strand breaks. mdpi.com The efficacy of this process is directly related to the drug's ability to interact with and stabilize this complex. Given the reduced antibacterial activity of Desmethyl Ofloxacin, it is plausible that it is a less effective stabilizer of the DNA cleavage complex compared to Ofloxacin. The structural alteration due to demethylation may hinder the optimal positioning of the molecule within the complex, thereby reducing its ability to prevent DNA re-ligation.

Modulation of Ion Channels by Desmethyl Ofloxacin Hydrochloride at the Cellular Level

Currently, there is a lack of specific research data available in the public domain detailing the direct modulatory effects of this compound on ion channels at the cellular level. While some drugs in the broader quinolone class have been noted to have effects on ion channels, which can contribute to certain side effects, specific studies focusing on Desmethyl Ofloxacin's interactions with these channels are not readily found.

Inhibition of Protein Interactions as a Research Tool by this compound

Extensive research into the applications of this compound has not yielded significant evidence to support its use as a primary research tool for the specific inhibition of protein-protein interactions. Desmethyl Ofloxacin is primarily recognized as a metabolite of the fluoroquinolone antibiotic, Ofloxacin. scbt.comlgcstandards.com Its established mechanism of action, similar to that of its parent compound, centers on the inhibition of bacterial DNA gyrase and topoisomerase IV. drugs.comdrugbank.compatsnap.com These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. drugs.comdrugbank.com

While Ofloxacin and its metabolites exhibit some level of interaction with proteins, namely their target enzymes in bacteria, their utility as specific inhibitors of protein-protein interactions in a broader research context has not been established in the existing scientific literature. The primary pharmacological activity of Desmethyl Ofloxacin is its antimicrobial effect, which, although less potent than Ofloxacin, is still significant. nih.gov

Current research on the inhibition of protein-protein interactions as a therapeutic and research strategy focuses on the development of novel small molecules and peptidomimetics specifically designed to target these complex interfaces. nih.govnih.gov These tools are engineered to disrupt specific cellular signaling pathways or protein complexes implicated in disease, a role for which this compound has not been characterized.

Interactive Data Table: Known Molecular Interactions of Ofloxacin and its Metabolites

CompoundPrimary Interacting ProteinsKnown EffectPrimary Research Application
OfloxacinBacterial DNA Gyrase, Topoisomerase IVInhibition of enzyme activity, leading to bacterial cell deathAntibacterial agent drugbank.compatsnap.com
Desmethyl OfloxacinBacterial DNA Gyrase, Topoisomerase IVInhibition of enzyme activity (less potent than Ofloxacin)Metabolite with antimicrobial activity nih.govnih.gov
Ofloxacin N-oxideNot well characterizedMinimal antibacterial activityMetabolite nih.gov

Structure Activity Relationship Sar Studies of Desmethyl Ofloxacin

Impact of N-Demethylation on Fluoroquinolone Core Structure and Activity

The defining structural difference between Ofloxacin (B1677185) and its desmethyl metabolite is the absence of a methyl group on the N-4 nitrogen of the piperazine (B1678402) ring at the C-7 position. This N-demethylation has a discernible impact on the molecule's antibacterial potency. Research indicates that Desmethyl Ofloxacin, while retaining significant antimicrobial capabilities, is generally less active than its parent compound, Ofloxacin.

The following table presents a comparison of the in-vitro activity of N-desmethyl levofloxacin (B1675101) against various bacterial strains, demonstrating its retained, albeit reduced, efficacy.

Bacterial StrainMIC (µg/mL)
S. aureus4
S. epidermidis1
B. subtilis1
E. coli0.012
P. aeruginosa>4
K. pneumoniae0.25

Table 1: In-vitro activity of N-desmethyl levofloxacin against selected bacterial strains. caymanchem.com

Role of the C-7 Substituent and Fluoroquinolone Pocket Interaction in Desmethyl Ofloxacin Activity

The substituent at the C-7 position of the fluoroquinolone core is a critical determinant of the antibacterial spectrum and potency, primarily through its interaction with the "quinolone pocket" of the DNA gyrase-DNA complex. In Desmethyl Ofloxacin, this substituent is an unsubstituted piperazine ring. This moiety is essential for the drug's interaction with the bacterial enzymes.

The nitrogen atoms of the piperazine ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the target enzymes and with the DNA itself. These interactions are crucial for stabilizing the ternary complex of the drug, enzyme, and DNA, which ultimately leads to the inhibition of DNA replication and cell death. The removal of the N-methyl group, as in Desmethyl Ofloxacin, modifies the steric and electronic profile of the piperazine ring, which can subtly alter its binding orientation and affinity within the quinolone pocket. While the unsubstituted piperazine still allows for effective binding, the loss of the methyl group may result in a less optimal interaction compared to Ofloxacin, contributing to its reduced activity.

Stereoselective Activity Considerations for Desmethyl Ofloxacin Enantiomers

Ofloxacin is a racemic mixture of two enantiomers, the (S)-(-)-isomer (Levofloxacin) and the (R)-(+)-isomer. It is well-established that the antibacterial activity of Ofloxacin resides almost entirely in the (S)-enantiomer, which can be up to two orders of magnitude more potent than the (R)-enantiomer. nih.gov This stereoselectivity is a direct consequence of the three-dimensional arrangement of the molecule and its fit within the chiral binding site of the DNA gyrase-DNA complex. nih.gov

This pronounced stereoselectivity is expected to be maintained in its desmethyl metabolite. Therefore, (S)-Desmethyl Ofloxacin (N-desmethyl levofloxacin) is anticipated to be significantly more active than (R)-Desmethyl Ofloxacin. The chiral center at the C-3 position of the oxazine (B8389632) ring dictates the spatial orientation of the entire molecule. The superior activity of the (S)-enantiomer is attributed to its ability to form a more stable and effective interaction with the target enzymes. nih.gov Specifically, studies on ofloxacin have shown that the (S)-isomer binds approximately 12-fold more effectively to the DNA-DNA gyrase complex than the (R)-isomer. nih.gov This enhanced binding allows for a greater number of drug molecules to assemble in the binding pocket, optimizing the drug-enzyme interaction. nih.gov While direct comparative studies on the enantiomers of Desmethyl Ofloxacin are limited in publicly available literature, the foundational principles of stereoselective inhibition by fluoroquinolones strongly suggest that the (S)-enantiomer of Desmethyl Ofloxacin is the biologically active form.

Computational Chemistry and Molecular Modeling for Desmethyl Ofloxacin SAR Elucidation

While specific computational studies and molecular modeling dedicated exclusively to Desmethyl Ofloxacin Hydrochloride are not widely available in the current body of scientific literature, the methodologies applied to its parent compound, Ofloxacin, and other fluoroquinolones can be extrapolated to understand its SAR. Computational approaches are invaluable for visualizing and quantifying the interactions between a ligand and its receptor at an atomic level.

Molecular Docking: This technique could be used to predict the preferred binding mode and affinity of Desmethyl Ofloxacin within the active site of bacterial DNA gyrase and topoisomerase IV. By comparing the docking scores and interaction patterns of Desmethyl Ofloxacin with those of Ofloxacin and its individual enantiomers, researchers could gain insights into how N-demethylation affects binding. Such studies would likely focus on the hydrogen bonding, hydrophobic, and electrostatic interactions between the piperazine moiety and the enzyme's quinolone pocket.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies could be employed to build mathematical models that correlate the structural features of a series of fluoroquinolone analogs, including Desmethyl Ofloxacin, with their antibacterial activity. These models can help to identify the key molecular descriptors that govern potency and can be used to predict the activity of novel derivatives.

Although detailed computational analyses for Desmethyl Ofloxacin are yet to be published, the established models for fluoroquinolones suggest that the loss of the N-methyl group would likely result in altered binding energies and potentially less stable interactions with the target enzymes, consistent with its observed reduced in vitro activity.

Advanced Analytical Methodologies for Desmethyl Ofloxacin Hydrochloride

Chromatographic Techniques for Separation and Quantification of Desmethyl Ofloxacin (B1677185) Hydrochloride

Chromatographic methods are the cornerstone for the separation and quantification of Desmethyl Ofloxacin Hydrochloride from its parent compound and other related substances. These techniques offer high resolution and sensitivity, which are essential for analyzing complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Desmethyl Ofloxacin. Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering robust and reproducible separation. nih.gov Development of these methods involves careful optimization of the stationary phase, mobile phase composition, pH, and detector wavelength to achieve adequate separation from Ofloxacin and other potential degradation products. researchgate.net

A typical stability-indicating RP-HPLC method was developed to separate Ofloxacin from five related impurities, including Desmethyl Ofloxacin. researchgate.net The method validation, performed according to International Council for Harmonisation (ICH) guidelines, ensures the method is linear, accurate, precise, specific, and robust. researchgate.netsphinxsai.com For instance, a gradient RP-HPLC method successfully separated Desmethyl Ofloxacin, Ofloxacin, and other degradation products like decarboxy ofloxacin and ofloxacin-N-oxide within a total analysis time of under 15 minutes. nih.gov The precision of such methods is demonstrated by low relative standard deviation (RSD) values, and their sensitivity is defined by the limit of detection (LOD) and limit of quantification (LOQ). nih.govresearchgate.net

Table 1: Example of RP-HPLC Method Parameters for Desmethyl Ofloxacin Separation

ParameterConditionSource
Column Qualisil BDS C18 (250mm × 4.6mm, 5µm) sphinxsai.com
Mobile Phase Buffer (0.02 M KH₂PO₄) : Methanol : Acetonitrile (75:15:10 v/v) sphinxsai.com
pH 3.2 (adjusted with Orthophosphoric acid) sphinxsai.com
Flow Rate 1.0 mL/min sphinxsai.com
Detection UV at 294 nm researchgate.netsphinxsai.com
Retention Time (Ofloxacin) ~4.3 min sphinxsai.com
Retention Time (Desmethyl Ofloxacin) ~21.9 min (in a gradient method) researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

For enhanced sensitivity and selectivity, especially in complex biological and environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. This technique combines the separation power of HPLC with the precise detection and identification capabilities of tandem mass spectrometry. semanticscholar.org

LC-MS/MS methods have been developed for the simultaneous quantification of various antibiotics and their metabolites, including Desmethyl Ofloxacin. nih.gov These methods typically use a reversed-phase column for separation and an electrospray ionization (ESI) source, often in positive mode, for generating ions. syncsci.comresearchgate.net Quantification is achieved using the multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions, providing high specificity and reducing matrix interference. syncsci.comresearchgate.net For example, a method for Desmethyl-levofloxacin (a closely related metabolite) identified mass transitions of m/z 348.1 → 310.1. rug.nl The use of isotopically labeled internal standards, such as Desmethyl Ofloxacin-d8, can further improve the accuracy of quantification. clearsynth.com

Table 2: Example of LC-MS/MS Parameters for Desmethyl-Levofloxacin Analysis

ParameterConditionSource
Chromatography Ultra-Performance Liquid Chromatography (UPLC) nih.gov
Column Acquity UPLC BEH C18 frontiersin.org
Ionization Mode Electrospray Ionization (ESI), Positive researchgate.netrug.nl
MS Detector Triple Quadrupole (TQD) nih.gov
Acquisition Mode Multiple Reaction Monitoring (MRM) syncsci.com
Precursor Ion (m/z) 348.1 rug.nl
Product Ion (m/z) 310.1 rug.nl
Internal Standard Enrofloxacin or Labeled Analogs researchgate.net

Capillary Electrophoresis for Enantioseparation of Desmethyl Ofloxacin

Since Ofloxacin is a racemic mixture, its metabolite Desmethyl Ofloxacin also exists as enantiomers. Capillary Electrophoresis (CE) has proven to be a powerful technique for the stereoselective, or chiral, separation of these enantiomers. nih.govresearchgate.net This is crucial as enantiomers can exhibit different pharmacological activities.

The enantioseparation by CE is typically achieved by adding a chiral selector to the running buffer. Various types of cyclodextrins, such as sulfobutyl β-cyclodextrin and hydroxypropyl-β-cyclodextrin, have been successfully used for this purpose. nih.govresearchgate.net A method was developed for the simultaneous separation and enantioseparation of ofloxacin and its metabolites, Desmethyl Ofloxacin and Ofloxacin N-oxide, in urine samples. nih.gov The use of laser-induced fluorescence (LIF) detection provides higher sensitivity and selectivity compared to conventional UV detection, allowing for the quantification of very low concentrations of the enantiomers. nih.govresearchgate.net Research has shown that the renal excretion of S-configured metabolites, particularly S-desmethyl ofloxacin, is significantly lower than that of the R-enantiomers. nih.gov

Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound, particularly when it is isolated as an impurity or a new metabolite. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. semanticscholar.orgijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is considered the most powerful tool for unambiguous structure elucidation. ijpsonline.com It provides detailed information about the molecular structure, including the connectivity of atoms and the configuration of the molecule. ijpsonline.com

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. semanticscholar.org When coupled with a chromatographic technique (like LC-MS or GC-MS), it becomes a highly effective tool for identifying impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. semanticscholar.org The combination of IR, NMR, and MS data is often required for the complete and conclusive characterization of impurities like Desmethyl Ofloxacin. semanticscholar.org

Surface-Enhanced Raman Spectroscopy (SERS) : SERS has also been investigated as a sensitive method for the quantitative determination and stability studies of Ofloxacin, which can be extended to its metabolites for structural analysis during degradation. nih.gov

Development of Stability-Indicating Analytical Methods for Desmethyl Ofloxacin in Research Samples

Stability-indicating analytical methods are crucial to ensure that the analytical procedure can accurately measure the concentration of the active substance without interference from its degradation products. sphinxsai.com For Desmethyl Ofloxacin, which is itself a degradation product and impurity of Ofloxacin, such methods are vital for quality control during the manufacturing and storage of Ofloxacin drug products. researchgate.net

These methods are developed by subjecting the drug substance to forced degradation under various stress conditions as mandated by ICH guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netsphinxsai.comfortunejournals.com A gradient RP-HPLC method, for example, was shown to effectively separate Ofloxacin from its degradation products, including Desmethyl Ofloxacin and 9-methyl piperizine, which were found to form under oxidative conditions. researchgate.net The method demonstrated specificity by resolving the main drug peak from all degradant peaks, confirming its stability-indicating nature. researchgate.netijper.org The degradation of Ofloxacin was found to be between 0-15% under various stress conditions, highlighting the stability of the parent molecule and the importance of a method that can detect small amounts of degradants. researchgate.net

Methodologies for Detection in Environmental and In Vitro Degradation Matrices

The widespread use of Ofloxacin can lead to the presence of its metabolites, including Desmethyl Ofloxacin, in the environment, particularly in aquatic systems. cespu.pt Furthermore, understanding its formation in in vitro systems is key to metabolic studies. Detecting the compound in these complex matrices requires highly sensitive and selective methods.

Sample Preparation : Solid-phase extraction (SPE) is a common and effective technique for extracting and pre-concentrating Desmethyl Ofloxacin from aqueous environmental samples like surface water and groundwater. cespu.pt For biological samples like plasma or serum, protein precipitation is a frequently used sample preparation technique before analysis. syncsci.comrug.nl

Analytical Techniques : LC-MS/MS is the predominant technique for the analysis of environmental and in vitro samples due to its high sensitivity, with detection limits often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. nih.govcespu.pt A multi-residue UPLC-MS/MS method was developed to quantify 64 different analytes, including Desmethyl Ofloxacin, in river water, wastewater, and sediment. nih.gov In photodegradation studies, HPLC with UV or fluorescence detection has been used to monitor the formation of Desmethyl Ofloxacin as a metabolite of Ofloxacin under sunlight irradiation. oatext.com

Environmental Fate and Degradation Studies of Ofloxacin and Its Metabolite Desmethyl Ofloxacin

Photodegradation Pathways Leading to Desmethyl Ofloxacin (B1677185) Formation

Photodegradation, or photolysis, is a primary abiotic transformation pathway for many pharmaceutical compounds in surface waters exposed to sunlight. Ofloxacin is susceptible to photolytic degradation, a process that can lead to the formation of various transformation products, including desmethyl ofloxacin.

The exposure of ofloxacin to UV light or simulated sunlight results in the formation of numerous photoproducts. One of the key transformation pathways is demethylation, which involves the cleavage of the methyl group from the piperazine (B1678402) ring to form desmethyl ofloxacin (also referred to as MOF or P347). mdpi.comoatext.com Studies utilizing high-resolution mass spectrometry (MS) have been instrumental in identifying these transformation products. mdpi.comump.edu.plmdpi.com In one study, 22 plausible degradation intermediates of ofloxacin were proposed following irradiation, with desmethyl ofloxacin (P347) being one of the products formed through the cleavage of the methyl group from the piperazinyl ring. mdpi.com Another study identified des-methyl ofloxacin (MOF) and 9-piperazino ofloxacin (POF) as the photooxidation metabolites of ofloxacin under sunlight. oatext.comoatext.com

The kinetics of ofloxacin photodegradation have been described by various models. Several studies report that the decomposition follows first-order or pseudo-first-order kinetics. mdpi.comfrontiersin.org For instance, the photodegradation of ofloxacin under UVA radiation was found to occur according to first-order kinetics. mdpi.com Other research indicates that the process can be described by an autocatalytic reaction following the Prout-Tompkins model, where some of the decomposition products catalyze the reaction. ump.edu.plresearchgate.net The half-life (t½) for the degradation of ofloxacin in a standard solution under a sunlight simulator was determined to be 23 minutes. mdpi.com

Table 1: Selected Photodegradation Products of Ofloxacin Identified by Mass Spectrometry This table is interactive. You can sort and filter the data.

Product Codem/z (Mass-to-Charge Ratio)Proposed TransformationReference
Desmethyl Ofloxacin (P347/MOF)348Cleavage of the methyl group from the piperazine ring mdpi.comoatext.com
P391391Oxidation of the piperazine ring mdpi.com
-336Not specified ump.edu.pl
-322Not specified ump.edu.pl
P319a319Not specified mdpi.com
POF-9-piperazino ofloxacin oatext.comoatext.com

Environmental factors, particularly the wavelength and intensity of UV light and the pH of the aqueous medium, significantly influence the rate of ofloxacin photolysis.

UV Light: The degradation of ofloxacin is highly dependent on UV irradiation. Studies have shown that ofloxacin is completely degraded within 150 minutes of irradiation with UVC radiation (210 nm). mdpi.com Under simulated sunlight, significant degradation is also observed, with removal yields of 82% after 350 minutes. oatext.comoatext.com In contrast, ofloxacin was found to be stable during 90 minutes of irradiation with only visible light. mdpi.com The energy from UV light is sufficient to excite the ofloxacin molecule, making it more susceptible to oxidation and transformation. deswater.com

pH: The solution's pH is a critical parameter affecting photodegradation efficiency, often by altering the speciation of the ofloxacin molecule. oatext.com The effect can be complex and substrate-specific. bohrium.com For ofloxacin, higher removal efficiencies have been observed at pH values of 5.8 and 9.9 in a UV/TiO₂ system. researchgate.net Another study found the maximum photooxidation yield for ofloxacin occurred at a pH of 6.5. oatext.comoatext.com Conversely, research on a solar/persulfate system showed that the degradation efficiency of ofloxacin increased with decreasing solution pH. deswater.com This is because the redox potential of persulfate increases at lower pH, allowing it to oxidize ofloxacin more readily. deswater.com

Microbial Biotransformation of Ofloxacin and Desmethyl Ofloxacin in Environmental Systems

Microbial degradation is a significant process for the removal and transformation of organic pollutants, including antibiotics, from the environment. Microorganisms can utilize these compounds through metabolic or co-metabolic pathways. sci-hub.se

Specific microorganisms capable of degrading ofloxacin have been isolated from contaminated environments. A novel bacterial strain, identified as Bacillus sp. and named HD1, was isolated from soil contaminated with ofloxacin. frontiersin.orgnih.gov This strain demonstrated the ability to effectively degrade the antibiotic. Under optimal conditions (30°C, pH 7.0, and 10 g/L NaCl), strain HD1 achieved a degradation efficiency of approximately 66.2% for an initial ofloxacin concentration of 5 mg/L after seven days of incubation. frontiersin.orgnih.gov Analysis of the degradation products indicated that one of the transformation pathways was demethylation, the process that forms desmethyl ofloxacin. frontiersin.orgnih.gov Other research has pointed to the fungus Trametes versicolor as being capable of degrading ofloxacin, producing metabolites that include products of N-demethylation (desmethyl ofloxacin) and oxidation of the piperazine ring. sci-hub.se

The microbial breakdown of ofloxacin involves several key transformation pathways. Based on the identification of intermediate products, the primary degradation mechanisms include modifications to the piperazine ring. sci-hub.sefrontiersin.orgnih.gov

The main proposed degradation pathways are:

Piperazine Ring Oxidation: This involves the oxidation of the piperazine ring structure, leading to the formation of various oxidized products. frontiersin.orgnih.gov

Demethylation: This pathway involves the removal of the methyl group from the piperazine ring of ofloxacin, resulting in the formation of its primary metabolite, desmethyl ofloxacin. frontiersin.orgnih.govmdpi.com Desmethyl ofloxacin is noted to have moderate antibacterial activity. mdpi.com

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule is another identified transformation. frontiersin.orgnih.gov

Methoxy (B1213986) Cleavage and Ring Opening: More extensive degradation can involve the breaking of the piperazine ring and other structural bonds. frontiersin.orgnih.govmdpi.com

One study deduced that the degradation of ofloxacin by Bacillus sp. HD1 proceeded through the oxidation of the piperazine ring, demethylation, hydroxylation, and methoxy cleavage. frontiersin.orgnih.gov These transformations can ultimately lead to the breakdown of the antibiotic into smaller, simpler molecules. mdpi.com

Sorption and Removal Studies of Ofloxacin and Desmethyl Ofloxacin in Aqueous Systems

Sorption to solid phases like soil, sediment, and sludge is a key process that influences the transport and bioavailability of antibiotics in aqueous environments. Numerous studies have investigated the removal of ofloxacin from water using various adsorbent materials, although specific data on the sorption of desmethyl ofloxacin is less common.

The efficiency of ofloxacin removal is highly dependent on the type of adsorbent, pH, adsorbent dosage, contact time, and temperature. researchgate.netdeswater.com Materials such as treated sawdust, nano-composites, and mineral oxides have been shown to be effective. For example, HCl-treated sawdust demonstrated a maximum removal efficiency of 96%. researchgate.net A heterostructure of reduced graphene oxide and molybdenum disulfide (rGO-MoS₂) exhibited a removal efficiency of 95% for ofloxacin. iaea.orgnih.gov The kinetic data for sorption processes are often well-described by pseudo-second-order models, while equilibrium data frequently fit the Langmuir isotherm model, suggesting monolayer adsorption onto the material surface. deswater.comiaea.org Thermodynamic studies have indicated that the adsorption of ofloxacin can be a spontaneous and exothermic process. deswater.comiaea.org

Table 2: Removal of Ofloxacin from Aqueous Solutions by Various Adsorbents This table is interactive. You can sort and filter the data.

AdsorbentMaximum Removal Efficiency (%)Optimal ConditionsReference
HCl-treated sawdust96pH, sorbent amount, contact time, and sorbate (B1223678) concentration were optimized. researchgate.net
rGO-MoS₂ heterostructure95Dose: 0.35 g/L, Initial Conc.: 10 mg/L, Time: 240 min iaea.orgnih.gov
Magnetic carbon nanocomposite (MCN)-Adsorption increased up to 90 min of contact time. Process was exothermic. deswater.com
ZIF-896.3Initial Conc.: 100 mg/L chemisgroup.us
Mesoporous and nonporous Al₂O₃ and SiO₂-Sorption is pH-dependent; maximum sorption to SiO₂ occurs below pKa2, while for Al₂O₃ it's above the point of zero charge. ufl.edu

Adsorption Mechanisms on Various Sorbents

The removal of fluoroquinolone antibiotics and their metabolites from water through adsorption is considered an effective and low-cost method. acs.org The adsorption behavior of these compounds is complex and depends on the physicochemical properties of both the adsorbent and the adsorbate, as well as environmental conditions like pH.

Studies on the parent compound, ofloxacin, provide significant insight into the potential adsorption mechanisms for desmethyl ofloxacin. The structural similarities suggest that desmethyl ofloxacin would exhibit comparable interactions with sorbent materials. Key mechanisms involved in the adsorption of ofloxacin, and by extension desmethyl ofloxacin, include:

Electrostatic Interactions: Ofloxacin is an amphoteric molecule with multiple ionizable functional groups, resulting in different species (cationic, zwitterionic, anionic) depending on the pH of the solution. nih.gov The surface charge of the adsorbent material also varies with pH. Consequently, electrostatic attraction or repulsion is a dominant factor in the adsorption process. For instance, on lignin-based adsorbents, electrostatic attraction is a key mechanism in weak acidic and neutral conditions. nih.gov

Hydrogen Bonding: The presence of functional groups such as carboxyl and hydroxyl groups on the adsorbent and amine groups on the ofloxacin molecule allows for the formation of hydrogen bonds. nih.govscielo.br This mechanism is particularly significant at acidic pH levels. nih.gov

π-π Electron-Donor-Acceptor Interactions: The aromatic rings in the ofloxacin structure can interact with the surfaces of carbonaceous adsorbents like lignin, biochar, and activated carbon through π-π interactions. nih.govscielo.br In these interactions, the adsorbent often acts as the π-donor and ofloxacin as the π-acceptor. nih.gov

Complexation: Some adsorbents, particularly those containing metal ions, can remove ofloxacin through surface complexation. For example, copper-doped ZIF-8 (a type of metal-organic framework) has shown high adsorption capacity for ofloxacin, where complexation plays a significant role. mdpi.com

Various sorbents have been investigated for the removal of ofloxacin, and their performance offers a predictive basis for the adsorption of desmethyl ofloxacin.

Table 1: Adsorption Capacities of Various Sorbents for Ofloxacin

Sorbent Material Maximum Adsorption Capacity (mg/g) Optimal Conditions/Key Findings Reference
HCl-treated Sawdust 24.1 (47 µmol/g) Maximum removal efficiency of 96%. The process is influenced by pH, sorbent amount, and contact time. researchgate.net
Lignin-based Adsorbents (LNEC5) ~299 (0.828 mmol/g) Adsorption is pH-dependent, with multiple mechanisms including H-bonds and π-π interactions being dominant at different pH levels. nih.govscielo.br
Cu-doped ZIF-8-1 599.96 Adsorption capacity is 4.2 times higher than that of pure ZIF-8. Electrostatic interaction and complexation are key. mdpi.com
NaOH-modified Cassava Stem Activated Carbon 62.89 Adsorption is favored at pH 8 and higher temperatures, indicating an endothermic process. nih.gov
ZIF-8 95 Adsorption follows a pseudo-second-order kinetic model. mdpi.com

Research has also pointed to the potential of using materials like rice husk ash for the adsorption of ofloxacin metabolites, where π-π interactions and hydrogen bonding are expected to be the dominant mechanisms.

Optimization of Removal Processes

The removal of ofloxacin and its metabolites like desmethyl ofloxacin from wastewater is crucial to mitigate their environmental impact. Various technologies have been optimized for this purpose, with a significant focus on Advanced Oxidation Processes (AOPs) and biodegradation.

Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading persistent organic pollutants.

Photocatalysis: This process involves the use of a photocatalyst (like TiO₂) and a light source (like UV or sunlight) to generate highly reactive hydroxyl radicals. In a study on the photooxidation of ofloxacin using a nano graphene oxide magnetite (Nano-GO/M) composite under sunlight, desmethyl ofloxacin was identified as one of the primary photo-metabolites. oatext.com The study achieved an 82% removal of ofloxacin, with the final concentration of desmethyl ofloxacin being 0.075 mg/L from an initial 1 mg/L ofloxacin solution. oatext.com The optimization of this process involved adjusting the catalyst concentration, pH, and irradiation time. oatext.com The highest removal efficiency was observed at a pH of 6.5 and a catalyst concentration of 2 g/L. oatext.com

Fenton and Fenton-like Processes: These processes use hydrogen peroxide and an iron catalyst to generate hydroxyl radicals. A study on a Fenton-like process using a magnetic CuFe₂O₄ catalyst to activate peroxymonosulfate (B1194676) (PMS) demonstrated nearly 100% degradation of ofloxacin within 30 minutes. nih.gov The process was optimized using response surface methodology, identifying the optimal catalyst dosage (0.66 g/L), PMS concentration (0.38 mM), and pH (6.53). nih.gov The degradation pathways included dehydrogenation, deamination, and hydroxylation. nih.gov

Sonochemical Degradation: This method utilizes high-frequency ultrasound to create cavitation bubbles, which generate radicals that can degrade organic pollutants. researchgate.net The degradation efficiency is influenced by factors such as power density, initial concentration of the pollutant, and pH. researchgate.net

Table 2: Optimization of Removal Processes for Ofloxacin

Removal Process Key Parameters Optimized Achieved Removal Efficiency (%) Notes Reference
Photooxidation with Nano-GO/M Catalyst concentration (2 g/L), pH (6.5), Irradiation time (350 min) 82 Desmethyl ofloxacin was a resulting metabolite. oatext.com
CuFe₂O₄/PMS System (Fenton-like) Catalyst dosage (0.66 g/L), PMS concentration (0.38 mM), pH (6.53) ~100 The system showed excellent performance even in real tap and surface water. nih.gov
Electrochemical Oxidation Current density (12.5 mA/cm²), pH (7.78), Electrolyte (0.07 M NaCl) 78 (for Ofloxacin) Maximum removal was achieved in 105 minutes using an aluminum electrode. chemisgroup.us
Combined Anaerobic Baffled Reactor and Constructed Wetland - 91.78 Sludge adsorption was the primary removal pathway. Biodegradation by specific microbial communities was also significant. nih.gov

Biodegradation: While fluoroquinolones are generally considered to be poorly biodegradable, some studies have shown that they can be removed in biological wastewater treatment systems. scielo.br In a combined anaerobic baffled reactor and integrated constructed wetland system, ofloxacin removal reached over 91%, primarily through sludge adsorption and biodegradation. nih.gov The study identified specific microbial genera, such as Microbacterium and Geobacter, that participated in the biodegradation of ofloxacin. nih.gov However, the transformation products of ofloxacin formed during photolytic and photocatalytic treatments have been found to be non-readily biodegradable, which may be attributed to the presence of fluorine in their structures. researchgate.net

The optimization of these removal processes is critical for ensuring the complete mineralization of ofloxacin and its metabolites, like desmethyl ofloxacin, to prevent the release of potentially harmful transformation products into the environment. brunel.ac.uk

Bacterial Resistance Mechanisms and Desmethyl Ofloxacin

In Vitro Development of Resistance to Ofloxacin (B1677185) and Potential Cross-Resistance with Desmethyl Ofloxacin

The development of bacterial resistance to ofloxacin in a laboratory setting is typically a slow, multi-step process. scispace.com Spontaneous mutations that confer resistance are a rare event, with frequencies reported in the range of 10⁻⁹ to 10⁻¹¹. fda.gov When resistance does emerge, it is often the result of serial exposure to the antibiotic, leading to the selection of resistant mutants. nih.gov

A key characteristic of fluoroquinolone resistance is the high potential for cross-resistance among different compounds within the same class. nih.govfda.gov Bacteria that develop resistance to one fluoroquinolone, such as nalidixic acid, frequently exhibit decreased susceptibility to others, including ofloxacin. nih.gov This phenomenon is primarily attributed to mutations in the genes encoding the target enzymes, DNA gyrase and topoisomerase IV.

While specific data on the cross-resistance profile between ofloxacin and desmethyl ofloxacin is not extensively detailed in the available literature, the established patterns of cross-resistance within the fluoroquinolone class suggest a high likelihood that bacteria resistant to ofloxacin would also show reduced susceptibility to its desmethyl metabolite. The structural similarity between the two compounds supports this hypothesis. Further research with direct comparative minimum inhibitory concentration (MIC) testing is necessary to fully elucidate the extent of this cross-resistance.

Role of Desmethyl Ofloxacin in Modulating Efflux Pump Activity in Bacterial Strains

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-lethal levels. oup.comnih.gov The overexpression of these pumps is a well-established mechanism of multidrug resistance in various bacterial species, including resistance to fluoroquinolones like ofloxacin. jidc.orgresearchgate.net

Several families of efflux pumps have been identified, with the Resistance-Nodulation-Cell Division (RND) family being particularly significant in Gram-negative bacteria. nih.gov In some bacteria, the inhibition of these pumps has been shown to restore susceptibility to antibiotics. For instance, in Mycobacterium tuberculosis, the use of efflux pump inhibitors like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and verapamil (B1683045) has resulted in a two- to eight-fold reduction in the MIC of ofloxacin for resistant strains. nih.gov This indicates that active efflux is a significant contributor to ofloxacin resistance in these isolates.

The specific role of desmethyl ofloxacin hydrochloride in modulating the activity of these efflux pumps is not yet clearly defined in scientific literature. It is unknown whether desmethyl ofloxacin acts as a substrate, an inhibitor, or has no significant interaction with these pumps. Determining this interaction is a critical area for future research, as it would clarify whether the metabolite contributes to the selection of efflux-mediated resistance or potentially interferes with this resistance mechanism.

Chromosome-Encoded Mutations in DNA Gyrase and Topoisomerase IV Affecting Desmethyl Ofloxacin Sensitivity

The primary mechanism of action for fluoroquinolones, including ofloxacin, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for DNA replication, transcription, and repair. mdpi.com Resistance to fluoroquinolones is most commonly associated with mutations in the quinolone resistance-determining regions (QRDRs) of the genes that encode these enzymes, namely gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV. nih.gov

In many bacteria, such as Pseudomonas aeruginosa and Salmonella enterica serovar Typhi, DNA gyrase is the primary target for fluoroquinolones. nih.govresearchgate.net A single mutation in the gyrA gene can lead to a decrease in susceptibility. researchgate.net The accumulation of multiple mutations, often in both gyrA and parC, is associated with higher levels of resistance. nih.gov For example, in P. aeruginosa, isolates with mutations in both genes exhibit significantly higher MICs for ciprofloxacin (B1669076) and levofloxacin (B1675101) compared to those with a single gyrA mutation. nih.gov Similarly, specific mutations in the gyrA gene of Mycobacterium tuberculosis, such as at codons 90, 91, and 94, are linked to increased MICs for ofloxacin. nih.gov

The table below illustrates the correlation between specific gyrA and parC mutations and the corresponding MIC levels for ofloxacin and ciprofloxacin in Salmonella Typhi, as adapted from published research. researchgate.net

Mutations in gyrA and parCMedian Ofloxacin MIC (µg/ml)Median Ciprofloxacin MIC (µg/ml)
No mutations0.0160.008
S83Y0.250.125
S83F0.50.25
S83F/D87G/S80I126
Data derived from studies on Salmonella Typhi.

Currently, there is a lack of specific research data detailing how these well-characterized mutations in DNA gyrase and topoisomerase IV directly impact the sensitivity of bacteria to this compound. Given that desmethyl ofloxacin retains the core fluoroquinolone structure responsible for enzyme inhibition, it is highly probable that these mutations would also confer resistance to this metabolite. However, dedicated studies are required to quantify the precise effect of these mutations on the MIC of desmethyl ofloxacin.

Applications of Desmethyl Ofloxacin Hydrochloride in Research and Development

Utilization as an Analytical Standard or Reference Compound

Desmethyl Ofloxacin (B1677185) Hydrochloride is widely employed as an analytical standard for the quality control and assurance of Ofloxacin drug products. nih.govlgcstandards.commedchemexpress.com Designated as Ofloxacin Related Compound A by the United States Pharmacopeia (USP) and Ofloxacin Impurity E by the European Pharmacopoeia (EP), its availability as a certified reference material is crucial for several analytical applications. nih.govlgcstandards.comlookchem.com

Key among these applications is its use in chromatographic methods, such as high-performance liquid chromatography (HPLC), to identify and quantify impurities in Ofloxacin batches. nih.gov Regulatory bodies require the monitoring of such impurities to ensure the safety and efficacy of the final pharmaceutical product. By using a well-characterized standard of Desmethyl Ofloxacin, analysts can develop and validate methods to accurately separate it from the parent compound and other related substances. nih.gov The availability of stable isotope-labeled versions, such as Desmethyl Ofloxacin-d8 Hydrochloride, further enhances the accuracy of quantitation in complex matrices during pharmacokinetic studies. lgcstandards.commedchemexpress.com

Table 1: Compound Identification for Desmethyl Ofloxacin

Identifier Value
Chemical Name (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid lgcstandards.com
Synonyms Ofloxacin Related Compound A (USP), Ofloxacin Impurity E (EP), N-Desmethyl ofloxacin nih.govlgcstandards.com
CAS Number 82419-52-1 (Free Base) lgcstandards.com
Molecular Formula C₁₇H₁₈FN₃O₄ lgcstandards.com

| Molecular Weight | 347.34 g/mol lgcstandards.com |

Application in In Vitro Microbiological Antimicrobial Susceptibility Testing (AST)

Desmethyl Ofloxacin has been a subject of in vitro antimicrobial susceptibility testing to determine its intrinsic antibacterial activity. nih.gov Research indicates that while it retains significant antimicrobial properties, its potency is less than that of the parent drug, Ofloxacin. nih.govpharmacompass.com This reduced activity underscores the importance of the intact N-methyl piperazine (B1678402) group on the Ofloxacin molecule for optimal binding to its bacterial targets, DNA gyrase and topoisomerase IV.

Table 2: Comparative Antibacterial Activity

Compound Reported In Vitro Activity Source
Ofloxacin Potent, broad-spectrum antibacterial activity ajol.info
Desmethyl Ofloxacin Significant, but reduced, antimicrobial activity compared to Ofloxacin nih.gov

| Ofloxacin N-oxide | Minimal antibacterial activity | pharmacompass.comajol.info |

Role as a Research Probe for Studying Drug-Target Interactions and Metabolic Pathways

As a known human metabolite of Ofloxacin, Desmethyl Ofloxacin is an invaluable research probe for pharmacokinetic and metabolic studies. chemicalbook.comcaymanchem.com Investigating the formation, distribution, and elimination of this metabolite helps to build a complete picture of how Ofloxacin is processed in the body. caymanchem.com For instance, early pharmacokinetic studies in patients with chronic renal failure used specific HPLC assays to track the appearance of Desmethyl Ofloxacin and Ofloxacin N-oxide in serum, revealing extended half-lives for the parent drug and the persistence of its metabolites. nih.gov

Furthermore, by comparing the biological activity of Desmethyl Ofloxacin to Ofloxacin, researchers can probe structure-activity relationships. The observation that desmethylation reduces antibacterial potency provides insight into the molecular interactions between the fluoroquinolone and its target enzymes. This information is vital for understanding mechanisms of action and for the rational design of future antibiotics. The study of such metabolites is a key component of drug development, offering insights into efficacy and potential drug-drug interactions. smolecule.com

Potential as a Precursor for Novel Fluoroquinolone Derivatives in Drug Discovery Research

In the field of medicinal chemistry, existing drug molecules and their metabolites often serve as scaffolds or starting materials for the synthesis of new chemical entities. Desmethyl Ofloxacin, with its core fluoroquinolone structure, represents a potential precursor for creating novel derivatives in drug discovery research.

The objective of such research is to develop new analogs with improved characteristics, such as enhanced potency against resistant bacteria, a broader spectrum of activity, or a more favorable safety profile. nih.gov For example, numerous novel Ofloxacin derivatives have been synthesized by modifying various positions on the molecule, leading to compounds with potent activity against Mycobacterium tuberculosis. nih.gov While direct reports of using Desmethyl Ofloxacin as a starting precursor are not abundant, its structure provides a valid chemical backbone for derivatization. The piperazine moiety, in particular, is a common site for modification in the development of new quinolone antibiotics. Therefore, Desmethyl Ofloxacin holds potential as a building block for the combinatorial synthesis of new libraries of fluoroquinolone compounds aimed at overcoming existing therapeutic challenges.

Q & A

Q. What are the primary metabolic pathways of Ofloxacin leading to Desmethyl Ofloxacin Hydrochloride formation, and how does its bioactivity compare to the parent compound?

this compound is formed via hepatic metabolism of Ofloxacin, primarily through cytochrome P450-mediated demethylation. Compared to Ofloxacin, it retains moderate antibacterial activity due to its structural similarity, which allows partial inhibition of bacterial DNA gyrase and topoisomerase IV. Researchers should validate metabolic pathways using in vitro hepatocyte models or microsomal assays, followed by LC-MS/MS to quantify metabolite formation . Comparative bioactivity can be assessed via minimum inhibitory concentration (MIC) assays against common bacterial strains.

Q. Which analytical methods are recommended for detecting and quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 294 nm) is widely used for quantification. For enhanced sensitivity, electrochemiluminescence (ECL) methods, such as multiwall carbon-nanotube/SiO₂ sol-gel-modified electrodes, provide lower detection limits (e.g., 0.1 µM). Mass spectrometry (LC-MS/MS) is optimal for trace-level analysis in pharmacokinetic studies, with deuterated analogs (e.g., Desmethyl Levofloxacin-d8 Hydrochloride) serving as internal standards .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity, as hydrochloride salts are hygroscopic. For laboratory safety, wear nitrile gloves and use fume hoods during weighing. In case of skin contact, wash immediately with water for ≥15 minutes and consult a poison control center .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the pharmacokinetics of this compound in vivo?

Use deuterium-labeled analogs (e.g., Desmethyl Levofloxacin-d8 Hydrochloride) to differentiate endogenous metabolites from administered compounds. Employ parallel-group designs with controlled renal function (e.g., nephrectomized rodent models) to assess renal excretion dynamics. Pharmacokinetic parameters (t½, AUC) should be calculated using non-compartmental analysis (NCA) with plasma and urine samples collected at staggered time points .

Q. How can contradictory data on the antibacterial efficacy of this compound be resolved?

Contradictions often arise from strain-specific resistance mechanisms or variations in experimental conditions (e.g., pH, serum protein binding). To address this:

  • Standardize MIC assays using CLSI guidelines.
  • Perform whole-genome sequencing of bacterial isolates to identify mutations in gyrA/parC genes.
  • Use isothermal titration calorimetry (ITC) to measure binding affinity to DNA gyrase under controlled buffer conditions .

Q. What methodologies optimize the synthesis and purification of research-grade this compound?

Synthesis involves demethylation of Ofloxacin using boron tribromide (BBr₃) in anhydrous dichloromethane, followed by hydrochloride salt formation. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1 v/v) ensures ≥95% purity. Validate purity using NMR (¹H/¹³C) and HPLC-UV, and confirm identity via high-resolution mass spectrometry (HRMS) .

Q. How can researchers address challenges in formulating this compound for topical or sustained-release applications?

Pre-formulation studies should include solubility profiling in aqueous and non-polar solvents (e.g., n-octanol for partition coefficient determination). For sustained-release formulations, employ matrix systems using ethyl cellulose or polylactic acid. Characterize drug-excipient compatibility via FT-IR spectroscopy and differential scanning calorimetry (DSC) to detect interactions .

Methodological Best Practices

Q. What are the key steps for validating a new analytical method for this compound?

Follow ICH Q2(R1) guidelines:

  • Linearity : Test over 50–150% of the expected concentration range (R² ≥ 0.99).
  • Accuracy : Spike recovery studies (target: 95–105%).
  • Precision : Intra-day/inter-day CV ≤ 2%.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. How should researchers document experimental protocols for reproducibility?

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Detail synthetic steps, including reaction times, temperatures, and molar ratios.
  • Report characterization data (NMR shifts, HPLC retention times) in tabular format.
  • Deposit raw spectral data in supplementary materials with open-access licenses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Ofloxacin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Desmethyl Ofloxacin Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.